(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The NMR spectrum of this compound would reveal distinct signals for its functional groups:
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (benzofuran) | 6.5–7.0 | m | Protons adjacent to oxygen |
| Aromatic (4-ethylphenyl) | 7.3–7.6 | d, t | Para-substituted phenyl protons |
| Methoxy (OCH₃) | 3.8–3.9 | s | Singlet from electron-rich OCH₃ |
| Ethyl (CH₂CH₃) | 1.2–1.3 | t | Terminal methyl protons |
| Ethyl (CH₂) | 2.6–2.7 | q | CH₂ adjacent to aromatic ring |
Note: Data extrapolated from structurally related benzofuranones.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~1700 | C=O (ketone) stretching | Strong |
| 3000–3100 | Aromatic C-H (sp²) | Medium |
| 2800–2850 | O-CH₃ (methoxy) symmetric stretch | Weak |
| 1450–1600 | Aromatic C=C bending | Medium |
These patterns align with aurone derivatives and benzofuranones.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) or electrospray ionization (ESI) mass spectra would display:
- Molecular ion peak : m/z 280.3 [M]+ (base peak).
- Fragment ions :
- m/z 249 : Loss of CH₃O (31 amu) from the methoxy group.
- m/z 251 : Loss of C₂H₅ (29 amu) from the ethyl substituent.
- m/z 222 : Cleavage of the benzofuran ring, retaining the 4-ethylphenyl moiety.
Tautomeric and Conformational Dynamics
The compound exists predominantly in the keto form due to resonance stabilization between the furan oxygen and the ketone. Conformational flexibility is limited by the Z configuration, which restricts rotation around the methylidene bridge. Potential tautomerism (e.g., enol forms) is unlikely under standard conditions due to the stability of the conjugated system.
Summary of Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₈H₁₆O₃ |
| Molecular weight | 280.3 g/mol |
| Dominant tautomer | Keto form |
| Critical NMR shifts | δ 3.8–3.9 (OCH₃), δ 7.3–7.6 (aromatic) |
| IR diagnostic peaks | 1700 cm⁻¹ (C=O), 2800–2850 cm⁻¹ (OCH₃) |
Properties
IUPAC Name |
(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-12-4-6-13(7-5-12)10-17-18(19)15-9-8-14(20-2)11-16(15)21-17/h4-11H,3H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOFBEHRLYLSQY-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-ethylbenzaldehyde with 6-methoxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can lead to the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Scientific Research Applications
Antioxidant Properties
Benzofuran derivatives, including (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one, have demonstrated notable antioxidant activity. Research indicates that these compounds can effectively scavenge free radicals, thereby protecting cellular components from oxidative stress. For example, studies have shown that similar benzofuran derivatives exhibit significant DPPH scavenging activity, suggesting their potential as antioxidant agents.
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties through the modulation of pro-inflammatory cytokines. Research indicates that benzofuran derivatives can reduce the levels of cytokines such as TNF-alpha and IL-1, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Studies have highlighted the cytotoxic effects of benzofuran derivatives on various cancer cell lines. For instance, compounds structurally related to (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one have shown significant inhibition of cell growth in human breast cancer MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Potential
Research has also indicated that certain benzofuran derivatives can inhibit monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases such as Parkinson's disease. This inhibition suggests a potential therapeutic application in neuroprotection.
Case Study 1: Antioxidant Activity Evaluation
A study assessed the antioxidant capacity of various benzofuran derivatives using DPPH assays. The results indicated that at higher concentrations (e.g., 1000 µM), certain derivatives exhibited over 80% scavenging activity, confirming their potential as effective antioxidants.
Case Study 2: Cytotoxicity Assessment on Cancer Cells
In a comparative study involving different benzofuran compounds, (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one was evaluated for its cytotoxic effects on MDA-MB-231 breast cancer cells. The findings revealed a significant decrease in cell viability at low concentrations (10 µM), indicating its potential as an anticancer agent.
Case Study 3: Anti-inflammatory Mechanism Investigation
Another investigation explored the anti-inflammatory effects of related benzofuran compounds on human macrophages stimulated with lipopolysaccharides (LPS). The study found that treatment with these compounds led to a substantial reduction in TNF-alpha production, supporting their role in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Substituent Variations
The benzofuran-3-one scaffold is common among analogs, but variations in substituents at positions 2 and 6 significantly alter their profiles:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: Methoxy groups (e.g., CE, target compound) improve water solubility compared to hydroxy derivatives ().
- Isomerism : The Z-configuration in the target compound and CE’s E-isomer demonstrate how stereochemistry dictates spatial orientation, affecting interactions with biological targets.
Key Research Findings
Substituent Position Matters : Para-substituents (e.g., 4-ethyl, 4-methoxy) generally enhance activity over ortho-substituted analogs (e.g., 2-methoxy in BG15144) due to reduced steric clash and optimal alignment with enzyme active sites .
Electron-Withdrawing Groups : Fluorine () and methoxy groups (CE) improve binding affinity through polar interactions, whereas ethyl (target compound) prioritizes lipophilicity .
Alkoxy Chain Flexibility: Longer chains (e.g., 3-methylbut-2-enoxy in ) may confer metabolic instability but improve tissue distribution .
Biological Activity
(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Its unique structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is C17H18O3, with a molecular weight of 286.33 g/mol. The compound features a methoxy group and an ethylphenyl substituent that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18O3 |
| Molecular Weight | 286.33 g/mol |
| LogP | 3.56 |
| Polar Surface Area | 36 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The precise mechanism of action for (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is not fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in disease progression. Research indicates it may exhibit antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have shown that compounds similar to (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported the compound's effectiveness against HeLa cells with an IC50 value indicating potent cytotoxicity.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of benzofuran derivatives. The compound has been tested against several bacterial strains, showing promising results in inhibiting growth.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, (2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one was evaluated for its anticancer activity against breast cancer cell lines. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion tests, confirming its potential as an antimicrobial agent.
Q & A
Q. Table 1: Substituent Variations in Benzofuran Synthesis (Adapted from )
| Substituent (R1) | Reaction Yield (%) | Key Observations |
|---|---|---|
| 4-OCH₃ | 72 | Enhanced electron density |
| 3,5-(Cl)₂ | 65 | Steric hindrance observed |
| 4-Ethylphenyl | 68 | Target compound |
How can researchers confirm the Z-configuration of the exocyclic double bond?
Basic
The Z-configuration is confirmed via:
- ¹H NMR Spectroscopy : Coupling constants (J) between Hα and Hβ protons (typically 10–12 Hz for Z-isomers). Nuclear Overhauser Effect (NOE) interactions between the benzofuran ring and substituents further validate spatial proximity .
- X-ray Crystallography : Definitive structural assignment, as demonstrated for analogous compounds in and . The InChi code in explicitly denotes Z-stereochemistry .
What strategies are effective for enantioselective synthesis of benzofuran derivatives?
Advanced
Enantioselectivity is achieved through:
- Chiral Catalysts : Ru-based complexes in cross-metathesis () or asymmetric organocatalysts in Michael additions.
- HPLC Chiral Resolution : Used to isolate enantiomers and determine enantiomeric excess (e.g., 95% ee in ).
- Kinetic Control : Low-temperature reactions minimize racemization during cyclization steps .
How can DFT studies resolve non-covalent interactions in benzofuran-DNA complexes?
Advanced
Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) analysis:
Q. Table 2: DFT Results for Benzofuran-DNA Interactions (Adapted from )
| DNA Base | Binding Energy (ΔG, kcal/mol) | Charge Transfer (CT, e) |
|---|---|---|
| Adenine | −5.2 | 0.12 |
| Guanine | −7.8 | 0.18 |
How to address contradictions in reported biological activities of benzofuran analogs?
Advanced
Contradictions arise from substituent effects and assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents at C-2, C-3, and the arylidene group (). For instance, methoxy groups enhance antimicrobial activity, while halides improve antitumor potency.
- Standardized Assays : Replicate studies under identical conditions (e.g., MIC values for antimicrobial testing).
- Meta-Analysis : Cross-reference data from multiple sources to identify trends .
What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Advanced
Key challenges and solutions:
- Racemization During Purification : Use mild conditions (e.g., low-temperature chromatography) and avoid strong acids/bases.
- Catalyst Loading : Optimize catalyst-to-substrate ratios to reduce costs without compromising enantioselectivity ().
- Solvent Selection : Replace THF with biodegradable solvents (e.g., cyclopentyl methyl ether) in large-scale reactions .
How do computational models guide the design of benzofuran-based enzyme inhibitors?
Advanced
Molecular docking and MD simulations:
- Predict binding modes to target enzymes (e.g., kinases, cytochrome P450).
- Identify critical hydrogen bonds and hydrophobic interactions. For example, highlights π-π stacking between benzofuran and tyrosine residues in kinase inhibitors .
What analytical techniques validate purity and stability of (2Z)-benzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
